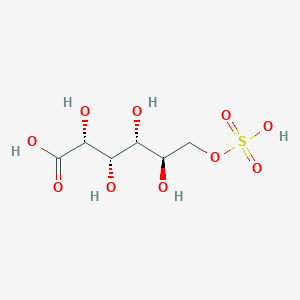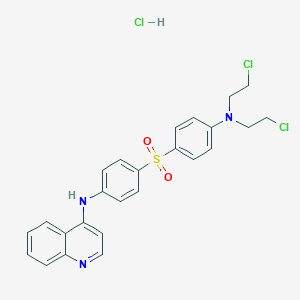
N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)sulfonyl)phenyl)-4-quinolinamine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)sulfonyl)phenyl)-4-quinolinamine monohydrochloride, commonly known as BCQ, is a chemical compound that has been the subject of scientific research for several years. BCQ is a quinoline derivative that has been synthesized for its potential use as an anti-cancer agent.
科学的研究の応用
BCQ has been extensively studied for its potential use as an anti-cancer agent. Several studies have shown that BCQ has cytotoxic effects on cancer cells, including breast cancer, lung cancer, and colon cancer. BCQ has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis.
作用機序
The exact mechanism of action of BCQ is not yet fully understood. However, it has been suggested that BCQ exerts its anti-cancer effects by inhibiting DNA synthesis and inducing apoptosis in cancer cells. BCQ has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
BCQ has been shown to have several biochemical and physiological effects. In addition to its anti-cancer effects, BCQ has been shown to inhibit the growth of bacteria and fungi. BCQ has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using BCQ in lab experiments is its ability to selectively target cancer cells. BCQ has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of using BCQ in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on BCQ. One area of research could focus on improving the solubility of BCQ in water, which would make it easier to administer in vivo. Another area of research could focus on identifying the exact mechanism of action of BCQ, which could provide insights into its anti-cancer effects. Additionally, future research could focus on developing new derivatives of BCQ with improved anti-cancer activity.
合成法
The synthesis of BCQ involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminophenol to produce 4-(4-aminophenyl)sulfonyl)chloride. This intermediate is then reacted with 4-quinolinamine to produce BCQ. The final product is obtained as a monohydrochloride salt.
特性
CAS番号 |
133041-59-5 |
|---|---|
製品名 |
N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)sulfonyl)phenyl)-4-quinolinamine monohydrochloride |
分子式 |
C25H24Cl3N3O2S |
分子量 |
536.9 g/mol |
IUPAC名 |
N-[4-[4-[bis(2-chloroethyl)amino]phenyl]sulfonylphenyl]quinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C25H23Cl2N3O2S.ClH/c26-14-17-30(18-15-27)20-7-11-22(12-8-20)33(31,32)21-9-5-19(6-10-21)29-25-13-16-28-24-4-2-1-3-23(24)25;/h1-13,16H,14-15,17-18H2,(H,28,29);1H |
InChIキー |
ZULMXFNPUFUAMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N(CCCl)CCCl.Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N(CCCl)CCCl.Cl |
その他のCAS番号 |
133041-59-5 |
同義語 |
N-[4-[4-[bis(2-chloroethyl)amino]phenyl]sulfonylphenyl]quinolin-4-amin e hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide](/img/structure/B162112.png)
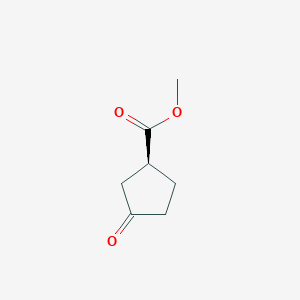
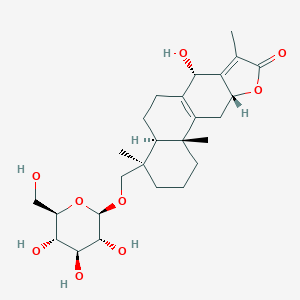
![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162116.png)
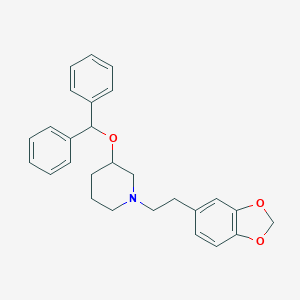
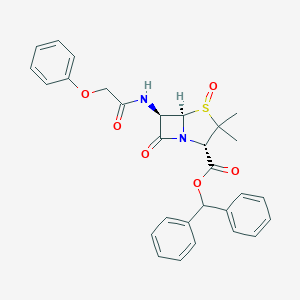
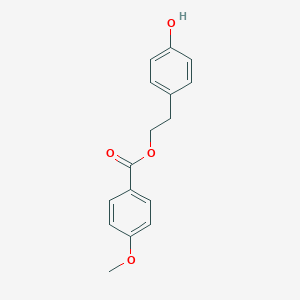
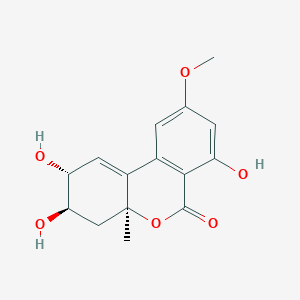
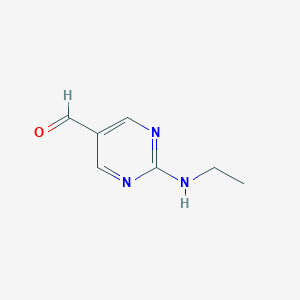
![3-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide](/img/structure/B162129.png)
